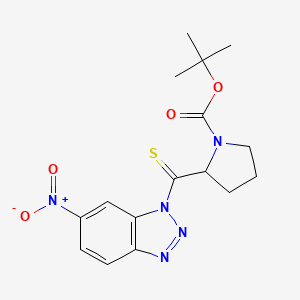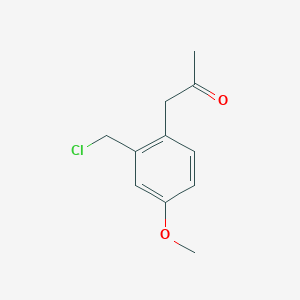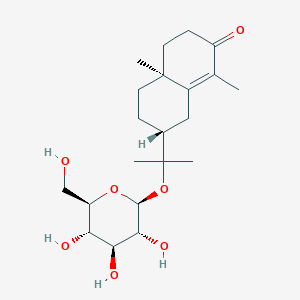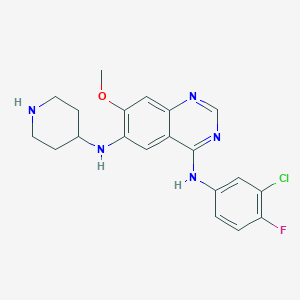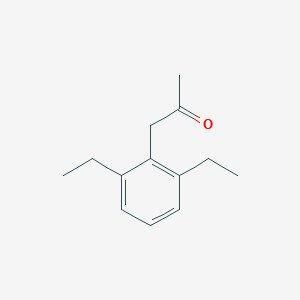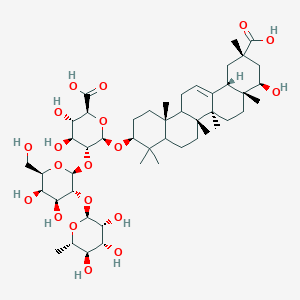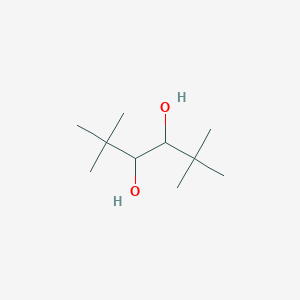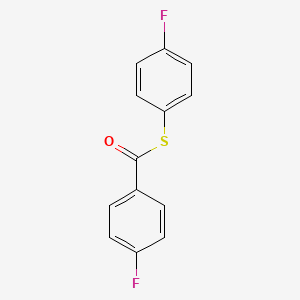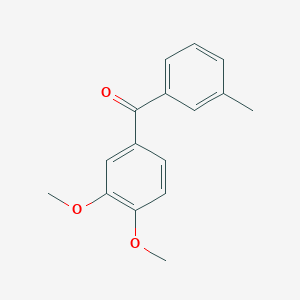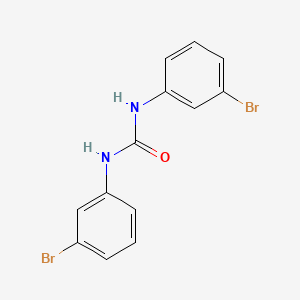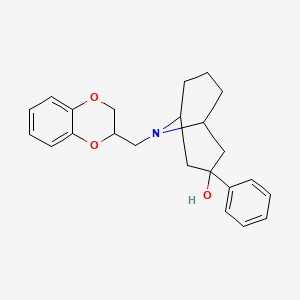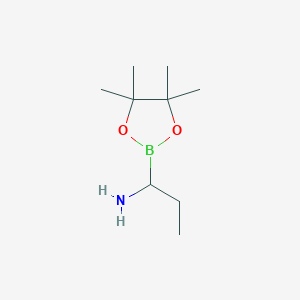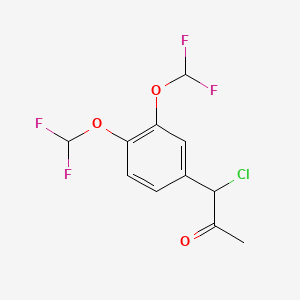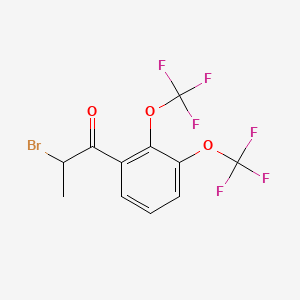
1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a bromine atom attached to a phenyl ring
准备方法
The synthesis of 1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound followed by the introduction of trifluoromethoxy groups. One common method includes the reaction of 2,3-dihydroxybenzaldehyde with trifluoromethanesulfonic anhydride to form the corresponding trifluoromethoxy derivative. This intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the final product .
化学反应分析
1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to alcohols using appropriate reagents.
Cycloaddition Reactions: The presence of trifluoromethoxy groups can facilitate cycloaddition reactions, forming complex cyclic structures.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy groups can enhance the compound’s binding affinity to these targets through hydrophobic interactions and hydrogen bonding. The bromine atom can participate in halogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to desired biological effects .
相似化合物的比较
Similar compounds to 1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one include:
1-(2,3-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one: Lacks the methoxy groups, which can affect its reactivity and binding properties.
1-(2,3-Dimethoxyphenyl)-2-bromopropan-1-one: Contains methoxy groups instead of trifluoromethoxy, resulting in different electronic and steric effects.
1-(2,3-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one:
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of trifluoromethoxy groups and a bromine atom.
属性
分子式 |
C11H7BrF6O3 |
|---|---|
分子量 |
381.07 g/mol |
IUPAC 名称 |
1-[2,3-bis(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(12)8(19)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-5H,1H3 |
InChI 键 |
MVEOSHJAXMTFDB-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=C(C(=CC=C1)OC(F)(F)F)OC(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


